molecular formula C9H15N3O3 B13564652 tert-butylN-(3-diazo-2-oxopropyl)-N-methylcarbamate

tert-butylN-(3-diazo-2-oxopropyl)-N-methylcarbamate

Cat. No.: B13564652
M. Wt: 213.23 g/mol
InChI Key: HZZOXESZIPEHBI-UHFFFAOYSA-N
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Description

tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate is a chemical compound with the molecular formula C8H13N3O3. It is known for its unique structure, which includes a diazo group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a diazo compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate involves its interaction with molecular targets through the diazo group. This group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved may include nucleophilic substitution or addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-(3-diazo-2-oxopropyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs .

Biological Activity

Tert-butylN-(3-diazo-2-oxopropyl)-N-methylcarbamate is a synthetic organic compound characterized by its unique diazo and carbamate functional groups. This compound has garnered attention for its potential applications in organic synthesis and its biological activity, though detailed studies on its specific biological effects remain limited. This article aims to summarize the current understanding of the biological activity of this compound, including synthesis methods, reactivity, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • A tert-butyl group , which enhances solubility and steric hindrance.
  • A diazo group , known for its reactivity in various chemical transformations.
  • An N-methylcarbamate moiety , contributing to the compound's potential biological interactions.

Table 1: Structural Comparison with Related Compounds

Compound NameStructureUnique Features
Tert-butyl methyl(2-oxopropyl)carbamateStructureLacks the diazo group but retains carbamate functionality.
DiazomethaneStructureA simpler diazo compound known for its reactivity but limited stability.
Benzyl N-(3-diazo-2-oxopropyl)carbamateStructureContains a benzyl group instead of tert-butyl, providing insights into substituent effects.

Synthesis Methods

Several synthetic routes have been developed for preparing this compound. These methods typically involve the diazotization of appropriate precursors followed by carbamate formation. The synthesis process often requires careful control of reaction conditions to ensure high yields and purity.

Biological Activity

While comprehensive studies are still needed, initial investigations suggest that this compound may exhibit various biological activities, particularly in relation to enzyme interactions. The diazo group is known to participate in reactions that can modify enzyme function or inhibit enzymatic activity.

Case Studies

  • Enzyme Inhibition : Preliminary studies indicate potential inhibition of cholinesterases, enzymes critical in neurotransmission. Such inhibition could lead to significant physiological effects, particularly in neurobiology.
  • Reactive Intermediates : The compound's ability to generate reactive intermediates may be exploited in further synthetic applications or as a mechanism for biological activity modulation.

Research Findings

Research on related compounds has provided insights into the biological potential of this compound. For instance, studies on diazomethane have shown that similar diazo compounds can act as potent electrophiles, engaging in nucleophilic attacks that alter protein structures or function.

Table 2: Summary of Biological Activities from Related Studies

Compound NameBiological ActivityReference
DiazomethanePotent electrophile; modifies protein function
Benzyl N-(3-diazo-2-oxopropyl)carbamatePotential cholinesterase inhibition

Properties

Molecular Formula

C9H15N3O3

Molecular Weight

213.23 g/mol

IUPAC Name

tert-butyl N-(3-diazo-2-oxopropyl)-N-methylcarbamate

InChI

InChI=1S/C9H15N3O3/c1-9(2,3)15-8(14)12(4)6-7(13)5-11-10/h5H,6H2,1-4H3

InChI Key

HZZOXESZIPEHBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)C=[N+]=[N-]

Origin of Product

United States

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